molecular formula C18H28O B14678407 Cyclododecanol, 1-phenyl- CAS No. 36359-48-5

Cyclododecanol, 1-phenyl-

Katalognummer: B14678407
CAS-Nummer: 36359-48-5
Molekulargewicht: 260.4 g/mol
InChI-Schlüssel: RNUVQEMZOVCXFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclododecanol, 1-phenyl- is an organic compound with the molecular formula C₁₈H₂₈O It is a type of alcohol where a phenyl group is attached to the cyclododecanol structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyclododecanol, 1-phenyl- can be synthesized through several methods. One common method involves the Grignard reaction, where phenylmagnesium bromide reacts with cyclododecanone. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to yield Cyclododecanol, 1-phenyl-.

Industrial Production Methods

In industrial settings, the production of Cyclododecanol, 1-phenyl- often involves catalytic hydrogenation of cyclododecanone in the presence of a phenyl group donor. This method ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclododecanol, 1-phenyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclododecanone, 1-phenyl- using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to cyclododecane, 1-phenyl- using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles like halides or amines under appropriate conditions.

Major Products

    Oxidation: Cyclododecanone, 1-phenyl-

    Reduction: Cyclododecane, 1-phenyl-

    Substitution: Depending on the nucleophile, products like cyclododecyl halides or amines.

Wissenschaftliche Forschungsanwendungen

Cyclododecanol, 1-phenyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and as a stabilizer in certain formulations.

Wirkmechanismus

The mechanism of action of Cyclododecanol, 1-phenyl- involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The phenyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclododecanol: Lacks the phenyl group, resulting in different chemical properties and applications.

    Cyclododecanone: The oxidized form of Cyclododecanol, 1-phenyl-, used in different synthetic pathways.

    Cyclododecane: The fully reduced form, with distinct physical and chemical characteristics.

Uniqueness

Cyclododecanol, 1-phenyl- is unique due to the presence of the phenyl group, which imparts specific chemical reactivity and potential applications not seen in its analogs. This makes it a valuable compound in both research and industrial contexts.

Eigenschaften

CAS-Nummer

36359-48-5

Molekularformel

C18H28O

Molekulargewicht

260.4 g/mol

IUPAC-Name

1-phenylcyclododecan-1-ol

InChI

InChI=1S/C18H28O/c19-18(17-13-9-8-10-14-17)15-11-6-4-2-1-3-5-7-12-16-18/h8-10,13-14,19H,1-7,11-12,15-16H2

InChI-Schlüssel

RNUVQEMZOVCXFZ-UHFFFAOYSA-N

Kanonische SMILES

C1CCCCCC(CCCCC1)(C2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.